2,5-Dideoxy-2,5-Imino-D-Glucitol

Catalog No.
S567748
CAS No.
132295-44-4
M.F
C₆H₁₃NO₄
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dideoxy-2,5-Imino-D-Glucitol

CAS Number

132295-44-4

Product Name

2,5-Dideoxy-2,5-Imino-D-Glucitol

IUPAC Name

(2R,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol

Molecular Formula

C₆H₁₃NO₄

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1

InChI Key

PFYHYHZGDNWFIF-JMSAOHGTSA-N

SMILES

C(C1C(C(C(N1)CO)O)O)O

Synonyms

(2R,3R,4R,5S)-3,4-Dihydroxy-2,5-pyrrolidinedimethanol; 2,5-Anhydro-2,5-imino-D-glucitol

Canonical SMILES

C(C1C(C(C(N1)CO)O)O)O

Isomeric SMILES

C([C@H]1[C@H](C([C@H](N1)CO)O)O)O

Enzyme Inhibitor:

  • Miglitol acts as a competitive inhibitor of the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate digestion by breaking down complex sugars in the small intestine. Inhibiting this enzyme delays the absorption of glucose, potentially helping manage blood sugar levels.

Diabetes Research:

  • Due to its alpha-glucosidase inhibitory properties, miglitol is being investigated as a potential therapeutic agent for type 2 diabetes. Studies suggest it can help improve glycemic control by reducing postprandial (after-meal) blood sugar levels.

Obesity Research:

  • Miglitol's ability to delay carbohydrate absorption might also contribute to weight management strategies. Research is ongoing to explore its potential role in treating obesity and associated metabolic disorders.

Other Potential Applications:

  • Preliminary research suggests miglitol might have applications in other areas, including:
    • Neurodegenerative diseases: Studies are investigating its potential neuroprotective effects in conditions like Alzheimer's disease and Parkinson's disease.
    • Non-alcoholic fatty liver disease: Research suggests miglitol might improve liver function and reduce fat accumulation in the liver.

2,5-Dideoxy-2,5-Imino-D-Glucitol is an imino sugar derived from D-glucose. It belongs to the class of organic compounds known as pyrrolidines, characterized by a five-membered ring containing four carbon atoms and one nitrogen atom. This compound is notable for its structural features that allow it to mimic natural sugars while possessing unique properties that influence its biological interactions .

  • There is no scientific research available on the mechanism of action of DDIG. Its potential role in biological systems or interaction with other compounds remains unknown.
  • As there's limited research on DDIG, no information exists regarding its safety profile, including flammability, reactivity, or toxicity.

The chemical reactivity of 2,5-Dideoxy-2,5-Imino-D-Glucitol involves various reactions typical of imino sugars. These may include:

  • Aldol reactions: The compound can be synthesized via tin(II)-mediated aldol reactions. This method allows for the formation of the imino sugar structure from appropriate precursors .
  • Glycosidase inhibition: 2,5-Dideoxy-2,5-Imino-D-Glucitol acts as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition is significant for therapeutic applications in managing conditions like diabetes .

This compound exhibits notable biological activity:

  • Antidiabetic effects: Its ability to inhibit glycosidases can help regulate blood sugar levels by slowing down carbohydrate digestion and absorption .
  • Potential therapeutic uses: Research indicates that 2,5-Dideoxy-2,5-Imino-D-Glucitol may have applications in treating disorders related to carbohydrate metabolism and certain genetic diseases involving glycosylation defects .

Several synthesis methods have been developed for 2,5-Dideoxy-2,5-Imino-D-Glucitol:

  • Tin(II)-mediated aldol reactions: This method has been shown to yield the compound effectively from bislactim ethers and silylated sugars .
  • Asymmetric synthesis: Techniques have been developed to synthesize both enantiomers of the compound through asymmetric total synthesis approaches .

The applications of 2,5-Dideoxy-2,5-Imino-D-Glucitol span various fields:

  • Pharmaceuticals: It is primarily researched for its potential as a therapeutic agent in diabetes management due to its glycosidase inhibitory properties .
  • Biochemical research: The compound serves as a valuable tool in studying carbohydrate metabolism and enzyme interactions .

Interaction studies involving 2,5-Dideoxy-2,5-Imino-D-Glucitol focus on its binding affinity with various enzymes:

  • Glycosidases: Research has shown that this compound can effectively bind to glycosidases, inhibiting their activity and thus altering carbohydrate metabolism pathways .
  • Comparative studies: The interactions of 2,5-Dideoxy-2,5-Imino-D-Glucitol with other imino sugars have been explored to understand its unique properties and potential advantages in therapeutic contexts .

Several compounds share structural or functional similarities with 2,5-Dideoxy-2,5-Imino-D-Glucitol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-DeoxynojirimycinImino sugar with a different sugar baseStronger glycosidase inhibition
1,2,5-Trideoxy-1-amino-2,5-imino-D-GalactitolSimilar imino structureDifferent stereochemistry affecting activity
2,5-Anhydro-2,5-Imino-D-glucitolAnhydro form of imino sugarDistinctive stability and reactivity

These compounds highlight the uniqueness of 2,5-Dideoxy-2,5-Imino-D-Glucitol through their structural variations and differing biological activities.

XLogP3

-1.8

Dates

Modify: 2023-08-15

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